molecular formula C27H27FN2O3 B4998551 N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenylpropanoyl)-4-piperidinecarboxamide

N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenylpropanoyl)-4-piperidinecarboxamide

Cat. No. B4998551
M. Wt: 446.5 g/mol
InChI Key: NJWSDFLSUKIVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenylpropanoyl)-4-piperidinecarboxamide, also known as FPPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of piperidinecarboxamide derivatives and has been studied extensively for its various pharmacological properties.

Mechanism of Action

The mechanism of action of N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenylpropanoyl)-4-piperidinecarboxamide involves its binding to the dopamine transporter, which leads to the inhibition of dopamine reuptake. This results in an increase in dopamine levels in the synaptic cleft, which leads to the activation of dopamine receptors and subsequent physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant effects on the central nervous system. It has been found to increase locomotor activity and induce hyperactivity in animal models. This compound has also been found to exhibit analgesic effects and has been studied for its potential use in pain management. Additionally, this compound has been found to exhibit potential as a treatment for drug addiction, as it has been found to reduce drug-seeking behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenylpropanoyl)-4-piperidinecarboxamide is its high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological processes. However, one of the limitations of this compound is its potential for abuse, which makes it difficult to use in clinical settings.

Future Directions

There are several potential future directions for research involving N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenylpropanoyl)-4-piperidinecarboxamide. One potential direction is the development of analogs of this compound with improved pharmacological properties. Another potential direction is the use of this compound as a tool for studying the role of dopamine in various neurological disorders. Additionally, this compound could be studied for its potential use in pain management and as a treatment for drug addiction.

Synthesis Methods

The synthesis of N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenylpropanoyl)-4-piperidinecarboxamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-fluorophenol with 4-bromophenyl magnesium bromide to obtain 4-(2-fluorophenoxy)phenol. This is followed by the reaction of 4-(2-fluorophenoxy)phenol with 3-phenylpropanoyl chloride to obtain 1-(3-phenylpropanoyl)-4-(2-fluorophenoxy)phenol. Finally, the reaction of 1-(3-phenylpropanoyl)-4-(2-fluorophenoxy)phenol with piperidinecarboxylic acid yields this compound.

Scientific Research Applications

N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenylpropanoyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant affinity for the dopamine transporter and has been studied for its potential use as a treatment for various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). This compound has also been studied for its potential use as an analgesic and as a treatment for drug addiction.

properties

IUPAC Name

N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenylpropanoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN2O3/c28-24-8-4-5-9-25(24)33-23-13-11-22(12-14-23)29-27(32)21-16-18-30(19-17-21)26(31)15-10-20-6-2-1-3-7-20/h1-9,11-14,21H,10,15-19H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWSDFLSUKIVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3F)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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